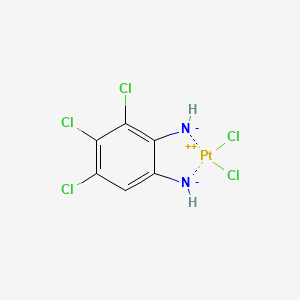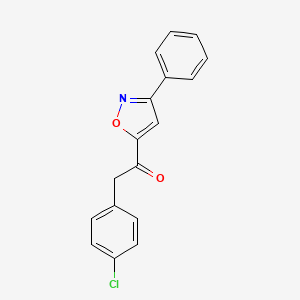![molecular formula C6H8N2O B12879607 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process includes steps such as condensation, cyclization, and reduction, often using reagents like dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of catalysts to enhance reaction efficiency. Specific details on industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the compound into more reactive intermediates.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrahydroisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to act as a gamma-aminobutyric acid (GABA) receptor agonist, preferentially activating delta-subunit-containing GABA receptors . This interaction modulates neuronal excitability and has implications for its use as a sedative and hypnotic agent.
Comparación Con Compuestos Similares
Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): Known for its sedative properties and selective activation of delta-GABA receptors.
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine:
Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine stands out due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its unique interaction with GABA receptors also differentiates it from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-6-5(7-3-1)4-8-9-6/h4,7H,1-3H2 |
Clave InChI |
AIYOGZVLDMATMC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=NO2)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)









![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)


